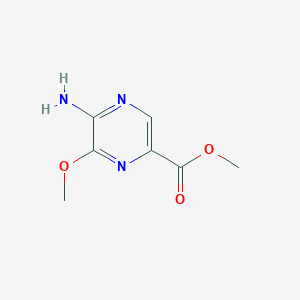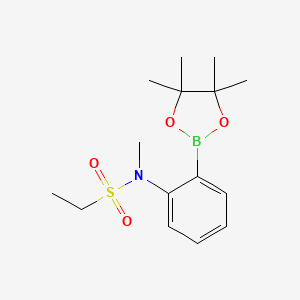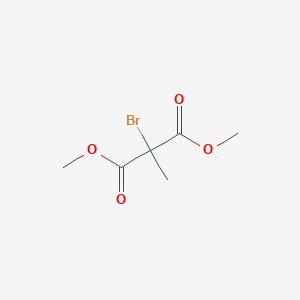
Dimethyl 2-bromo-2-methylmalonate
描述
Dimethyl 2-bromo-2-methylmalonate is an organic compound with the molecular formula C6H9BrO4. It is a brominated derivative of dimethyl malonate and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the central carbon of the malonate structure, which significantly influences its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-2-methylmalonate can be synthesized through the bromination of dimethyl malonate. The typical procedure involves the reaction of dimethyl malonate with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity. Advanced techniques such as flow chemistry and automated reactors may be employed to optimize the reaction conditions and improve safety.
化学反应分析
Types of Reactions
Dimethyl 2-bromo-2-methylmalonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form dimethyl 2-methylmalonate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the bromine atom to other functional groups, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as dimethyl 2-amino-2-methylmalonate when using an amine.
Reduction: Dimethyl 2-methylmalonate.
Oxidation: Products vary based on the oxidizing agent and conditions.
科学研究应用
Dimethyl 2-bromo-2-methylmalonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Involved in the development of drugs and therapeutic agents, particularly those targeting metabolic pathways.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
作用机制
The mechanism of action of dimethyl 2-bromo-2-methylmalonate is primarily based on its ability to undergo nucleophilic substitution reactions The bromine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can be attacked by nucleophiles
相似化合物的比较
Similar Compounds
Diethyl 2-bromo-2-methylmalonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl bromomalonate: Lacks the additional methyl group on the central carbon.
Diethyl bromomalonate: Similar to dimethyl bromomalonate but with ethyl ester groups.
Uniqueness
Dimethyl 2-bromo-2-methylmalonate is unique due to the presence of both bromine and an additional methyl group on the central carbon. This combination enhances its reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds. Its specific reactivity profile distinguishes it from other bromomalonates and makes it particularly useful in certain synthetic applications.
属性
分子式 |
C6H9BrO4 |
|---|---|
分子量 |
225.04 g/mol |
IUPAC 名称 |
dimethyl 2-bromo-2-methylpropanedioate |
InChI |
InChI=1S/C6H9BrO4/c1-6(7,4(8)10-2)5(9)11-3/h1-3H3 |
InChI 键 |
YQTLPVHRPGZEJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)(C(=O)OC)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
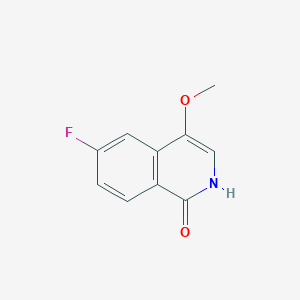
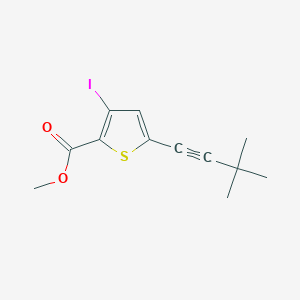
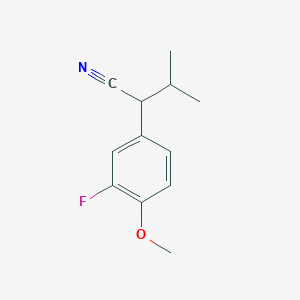
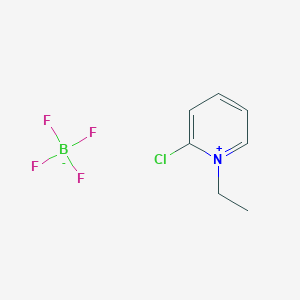
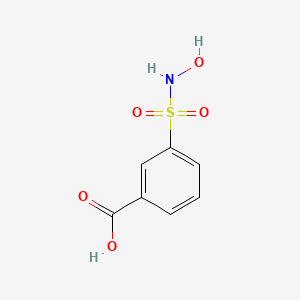
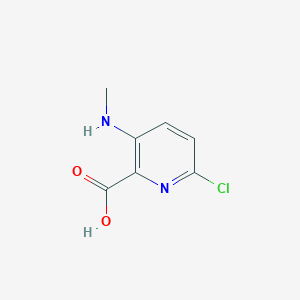
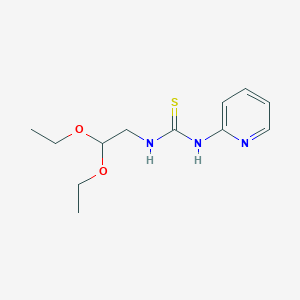
![N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazine-1-carbonyl)-2-nitro-benzamide](/img/structure/B8403380.png)
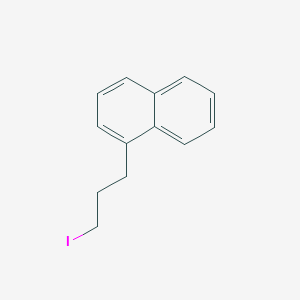
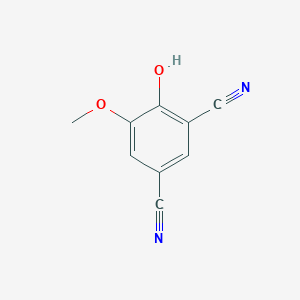
![6,7-Dichloro-5-hydroxy-2-isobutylbenzo[b]thiophene](/img/structure/B8403407.png)
![(+/-)-4-(2,3-Dihydro-benzo[1,4]dioxin-2-yl)-benzaldehyde](/img/structure/B8403414.png)
